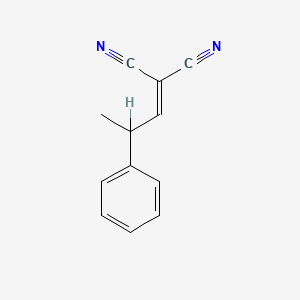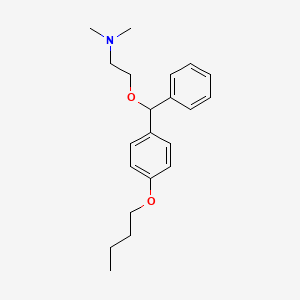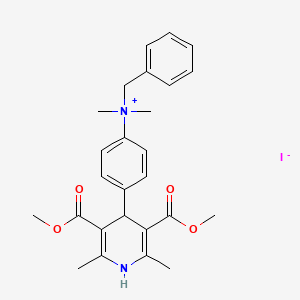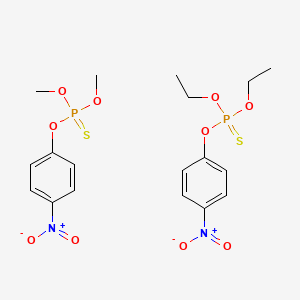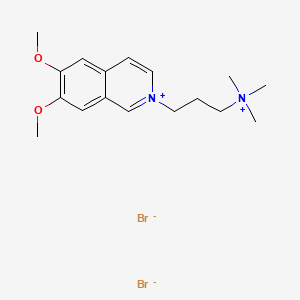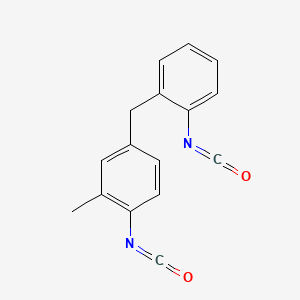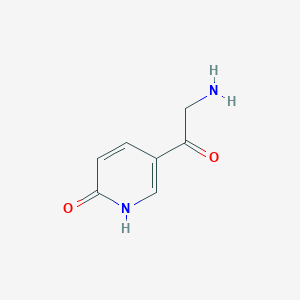iridium(III)](/img/structure/B13781928.png)
Bis[2-(1-isoquinolinyl-N)phenyl-C](2,4-pentanedionato-O2,O4)iridium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) is a complex organometallic compound with significant applications in various fields, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency as a red dopant material, making it a valuable component in the development of advanced display technologies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(1-isoquinolinyl)phenyl and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) involves its ability to act as a phosphorescent emitter. The compound’s iridium center facilitates intersystem crossing, allowing for efficient triplet state formation and emission of red light. This property is particularly valuable in OLED applications, where high efficiency and stability are required .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III)
- Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
Uniqueness
Compared to similar compounds, Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) exhibits superior photophysical properties, including higher quantum efficiency and longer emission lifetime. These characteristics make it a preferred choice for applications requiring high-performance red emitters .
Propiedades
Fórmula molecular |
C35H27IrN2O2 |
|---|---|
Peso molecular |
699.8 g/mol |
Nombre IUPAC |
iridium(3+);pentane-2,4-dione;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H7O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3H,1-2H3;/q3*-1;+3 |
Clave InChI |
YQJQHDCOEYBBFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
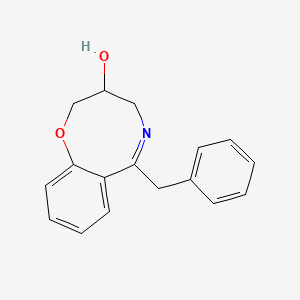
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
